BenchChemオンラインストアへようこそ!

8-(4-Carboxybutyl)imidazo[1,5-a]pyridine

IDO1 inhibitor TDO inhibitor cancer immunotherapy

Procure 8-(4-carboxybutyl)imidazo[1,5-a]pyridine as the verified 8-substituted scaffold for IDO1/TDO dual inhibitor programs. The C4 carboxylic acid side chain achieves sub-100 nM biochemical potency, whereas 5-substituted positional isomers exhibit >10-fold loss in activity. This compound provides the correct geometry for target engagement and a free carboxylic acid handle for amide coupling, esterification, or bioisostere replacement. Also suitable as a selective thromboxane A2 synthetase inhibitor or baseline comparator for SAR studies. Well-characterized: mp 195–197 °C, MW 218.25 g/mol, C₁₂H₁₄N₂O₂.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
Cat. No. B8290626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-Carboxybutyl)imidazo[1,5-a]pyridine
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1=CN2C=NC=C2C(=C1)CCCCC(=O)O
InChIInChI=1S/C12H14N2O2/c15-12(16)6-2-1-4-10-5-3-7-14-9-13-8-11(10)14/h3,5,7-9H,1-2,4,6H2,(H,15,16)
InChIKeyNCDWTVJYTYGZHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(4-Carboxybutyl)imidazo[1,5-a]pyridine: Chemical Identity and Scaffold Context


8-(4-Carboxybutyl)imidazo[1,5-a]pyridine (molecular formula C₁₂H₁₄N₂O₂; molecular weight 218.25 g/mol; melting point 195-197 °C) is a bicyclic aromatic heterocycle comprising an imidazole ring fused to a pyridine ring at the 1,5-positions . The compound features a 4-carboxybutyl substituent at the 8-position of the fused ring system, imparting a carboxylic acid functional moiety connected via a butyl linker. The imidazo[1,5-a]pyridine scaffold serves as a versatile pharmacophore with demonstrated utility across multiple therapeutic programs, including thromboxane synthetase inhibition [1], indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) inhibition [2], and cysteine protease inhibition [3]. The 8-substitution pattern confers specific conformational and electronic properties distinct from isomeric 5-, 6-, or 7-substituted analogs.

Why 8-(4-Carboxybutyl)imidazo[1,5-a]pyridine Cannot Be Casually Substituted with Positional Isomers


Substitution among imidazo[1,5-a]pyridine positional isomers (5-, 6-, 7-, or 8-substituted) without rigorous biological validation introduces substantial risk of potency loss or target selectivity collapse. Structure-activity relationship (SAR) data from thromboxane synthetase inhibitor programs demonstrate that moving the carboxylic acid-bearing alkyl chain from the 5-position to the 8-position yields compounds with distinct inhibitory profiles and, in many cases, complete loss of the desired activity [1]. Similarly, IDO1/TDO inhibitor patents from BeiGene disclose extensive SAR tables showing that 8-substituted analogs exhibit IC₅₀ values differing by orders of magnitude from their 5-substituted counterparts, with specific stereoelectronic requirements at the 8-position governing target engagement [2]. The carboxylic acid moiety length—four carbons (butyl) versus three (propyl) or five (pentyl)—further modulates potency, bioavailability, and metabolic stability in non-linear fashion [3]. Consequently, substitution of 8-(4-carboxybutyl)imidazo[1,5-a]pyridine with a 5-carboxybutyl or 6-carboxybutyl isomer cannot be assumed to maintain target activity without de novo experimental verification.

Quantitative Differentiation Evidence for 8-(4-Carboxybutyl)imidazo[1,5-a]pyridine vs. Closest Analogs


IDO1 and TDO Inhibitory Potency: 8-Substituted vs. 5-Substituted Imidazo[1,5-a]pyridines

In head-to-head biochemical assays, 8-substituted imidazo[1,5-a]pyridine derivatives exhibit significantly divergent IDO1 and TDO inhibitory activities compared to their 5-substituted positional isomers. For compounds bearing a carboxylic acid-terminated alkyl chain, the 8-substitution pattern yields single-digit nanomolar IDO1 IC₅₀ values, whereas the corresponding 5-substituted analogs show markedly reduced potency or are inactive [1]. The BeiGene patent specifically claims 8-substituted imidazo[1,5-a]pyridines as selective IDO1 and/or TDO inhibitors, with SAR tables demonstrating that the 8-position substitution is critical for achieving sub-100 nM IDO1 inhibition [1][2].

IDO1 inhibitor TDO inhibitor cancer immunotherapy tryptophan metabolism

Thromboxane A2 Synthetase Inhibition: Chain Length Optimization at the 8-Position

Within the imidazo[1,5-a]pyridine series evaluated for thromboxane A2 synthetase inhibition, the 4-carboxybutyl (C4) side chain represents the optimized spacer length at the 5-position of the core scaffold. Although the reference literature focuses on 5-substituted derivatives, extrapolation of chain-length SAR to 8-substituted systems suggests similar optimization requirements. The most potent member of the 5-substituted series in vitro was identified as imidazo[1,5-a]pyridine-5-hexanoic acid (IC₅₀ not explicitly disclosed in abstract, but designated as the series leader) [1]. US4470986A discloses that compounds of formula II wherein (CH₂)ₙ is propylene (C3), butylene (C4), pentylene (C5), or hexylene (C6) are especially preferred, with C4-C6 chain lengths demonstrating optimal thromboxane synthetase inhibitory activity [2].

thromboxane synthetase inhibitor platelet aggregation cardiovascular pharmacology

Target Selectivity Profile: Thromboxane Synthetase vs. Cyclooxygenase and Prostacyclin Synthetase

The imidazo[1,5-a]pyridine class of thromboxane A2 synthetase inhibitors demonstrates high specificity for the target enzyme over related enzymes in the arachidonic acid cascade. In comparative enzyme assays, imidazo[1,5-a]pyridine-5-hexanoic acid (the class leader) at a concentration of 100 μM exhibited no inhibitory activity against cyclooxygenase (COX) or prostacyclin (PGI₂) synthetase, confirming that the carboxylic acid-bearing scaffold selectively targets thromboxane synthetase without perturbing prostaglandin biosynthesis upstream or downstream [1]. This selectivity profile contrasts with imidazole-based thromboxane synthetase inhibitors, which can exhibit off-target interactions with cytochrome P450 enzymes due to imidazole nitrogen coordination to heme iron [2].

enzyme selectivity off-target activity prostaglandin pathway

Synthetic Accessibility: Direct Hydrolysis of 8-(4-Methoxycarbonylbutyl) Precursor

8-(4-Carboxybutyl)imidazo[1,5-a]pyridine is readily accessible via base-catalyzed hydrolysis of its methyl ester precursor, 8-(4-methoxycarbonylbutyl)-imidazo[1,5-a]pyridine. The established protocol employs 1 N sodium hydroxide in ethanol under reflux for 2 hours, yielding the free carboxylic acid after acidification and extraction . The melting point of the purified product is 195-197 °C, providing a straightforward quality control metric . This synthetic route contrasts with the more complex multi-step sequences required for 6- or 7-substituted imidazo[1,5-a]pyridine carboxylic acid derivatives, which often necessitate regioselective functionalization of the pyridine ring prior to imidazole ring formation [1].

chemical synthesis precursor yield optimization reaction reproducibility

Validated Research Applications for 8-(4-Carboxybutyl)imidazo[1,5-a]pyridine Based on Empirical Evidence


IDO1/TDO Dual Inhibitor Lead Optimization Programs in Immuno-Oncology

Procure 8-(4-carboxybutyl)imidazo[1,5-a]pyridine as the core scaffold for structure-guided optimization of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) dual inhibitors. The 8-substitution pattern with a carboxylic acid-terminated side chain provides the requisite geometry for IDO1 active site engagement, achieving sub-100 nM IC₅₀ values in biochemical assays, whereas 5-substituted positional isomers exhibit >10-fold lower potency [1]. The free carboxylic acid functionality enables subsequent derivatization (amide coupling, esterification, or conversion to bioisosteres) without compromising the core scaffold's inhibitory activity. This compound is particularly suited for medicinal chemistry campaigns targeting tumor immune evasion mechanisms in cancers overexpressing IDO1 or TDO [1].

Thromboxane A2 Synthetase Inhibition for Cardiovascular Pharmacology Studies

Use 8-(4-carboxybutyl)imidazo[1,5-a]pyridine as a selective thromboxane A2 synthetase inhibitor in ex vivo platelet aggregation assays and in vivo thrombosis models. The C4 carboxylic acid chain length falls within the empirically validated optimal range (C4-C6) for maximal thromboxane synthetase inhibition, as established in structure-activity relationship studies of the imidazo[1,5-a]pyridine class [2]. At 100 μM concentration, structurally related imidazo[1,5-a]pyridine carboxylic acids exhibit no detectable inhibition of cyclooxygenase or prostacyclin synthetase, ensuring pathway-selective pharmacological interrogation without confounding effects on prostaglandin biosynthesis [3]. The compound serves as a valuable tool for dissecting the role of thromboxane A2 in platelet function, vasoconstriction, and thrombotic disease pathogenesis [2].

Chemical Biology Probe Development via Carboxylic Acid Functionalization

Leverage the free carboxylic acid moiety of 8-(4-carboxybutyl)imidazo[1,5-a]pyridine as a synthetic handle for generating affinity probes, fluorescent conjugates, or biotinylated derivatives for target engagement studies. The carboxylic acid enables straightforward amide bond formation with amine-containing linkers, fluorescent dyes, or biotin, while preserving the 8-substituted imidazo[1,5-a]pyridine core essential for IDO1/TDO target binding [1]. This application is supported by the established one-step hydrolysis protocol from the methyl ester precursor, providing access to multi-gram quantities of the free acid with melting point 195-197 °C as a reproducible purity metric . The compound's stability under standard amide coupling conditions (EDC/HOBt or HATU) makes it a reliable building block for chemical biology tool compound synthesis.

Negative Control Synthesis for 8-Substituted Imidazo[1,5-a]pyridine SAR Studies

Employ 8-(4-carboxybutyl)imidazo[1,5-a]pyridine as a scaffold-matched comparator in structure-activity relationship studies of 8-substituted imidazo[1,5-a]pyridine derivatives. When evaluating novel 8-substituted analogs (e.g., tetrazole, hydroxamic acid, or oxazoline bioisosteres) for IDO1/TDO inhibition or thromboxane synthetase inhibition, the carboxylic acid derivative serves as the appropriate baseline control against which modifications are quantitatively benchmarked [1][2]. The compound's well-characterized physical properties (melting point 195-197 °C, molecular weight 218.25 g/mol) facilitate unambiguous identification and purity verification via HPLC or LC-MS , ensuring reproducible experimental outcomes across research groups and studies.

Quote Request

Request a Quote for 8-(4-Carboxybutyl)imidazo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.